2-(3-Methylphenyl)oxirane

Catalog No.
S594740
CAS No.
20697-03-4
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methylphenyl)oxirane

CAS Number

20697-03-4

Product Name

2-(3-Methylphenyl)oxirane

IUPAC Name

2-(3-methylphenyl)oxirane

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3

InChI Key

HLGUPCNLTKMZDU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2CO2

Synonyms

2-(3-methylphenyl)oxirane

Canonical SMILES

CC1=CC(=CC=C1)C2CO2

The exact mass of the compound m-Methylstyrene oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-Methylphenyl)oxirane (CAS 20697-03-4), commonly referred to as 3-methylstyrene oxide or m-methylstyrene oxide, is an aromatic epoxide characterized by a meta-substituted methyl group on the phenyl ring. Operating as a highly reactive electrophilic intermediate, it is primarily procured for use in fine chemical synthesis, pharmaceutical intermediate production, and as a specialized solubilizing agent in the preparation of solid polyolefin catalysts [1]. With a boiling point of approximately 40 °C at 0.1 Torr, it requires careful thermal management during processing. In industrial workflows, its value is derived not merely from the epoxide functionality, but from the specific steric and electronic profile imparted by the meta-methyl group, which dictates its behavior in ring-opening and isomerization reactions [2].

Research Fit

meta-Methyl substitution probe for SAR reactivity studies
Chiral analysis via validated VCD absolute configuration
Epoxide ring-opening intermediate with regiochemical control

Substituting 2-(3-Methylphenyl)oxirane with unsubstituted styrene oxide or the closely related 4-methylstyrene oxide (para-isomer) fundamentally alters reaction pathways and product profiles. In nucleophilic ring-opening reactions, the position of the methyl group governs the transition state: a para-methyl group strongly stabilizes the developing benzylic carbocation via hyperconjugation (Brown-Okamoto constant σ+ = -0.31), shifting the mechanism toward SN1 and increasing alpha-carbon attack [1]. In contrast, the meta-methyl group provides minimal resonance stabilization (σ+ = -0.07), maintaining a higher degree of SN2 character and favoring nucleophilic attack at the less hindered terminal beta-carbon [1]. Furthermore, in the formulation of Ziegler-Natta catalyst supports, substituting this compound with standard aliphatic epoxides like epichlorohydrin introduces unwanted chlorinated byproducts into the organic phase, while unsubstituted styrene oxide yields different precipitation kinetics for the magnesium alkoxide intermediates, directly impacting the final catalyst morphology [2].

Substitution Risk

! Ortho/para isomers shift electron density on oxirane ring, altering regioselectivity.
! Mutagenicity ranking differs significantly; meta isomer shows distinct SAR profile in bacterial assays.
! VCD spectral fingerprint is isomer-specific; mislabeled analog compromises absolute configuration assignment.

Precursor Suitability for Halogen-Free Magnesium Alkoxide Solubilization

In the synthesis of solid catalyst components for propylene polymerization, 2-(3-Methylphenyl)oxirane acts as a critical ring-opening solubilizer for halide-containing magnesium compounds. Unlike traditional epichlorohydrin, which leaves residual covalently bound chlorides in the organic phase, 3-methylstyrene oxide achieves complete dissolution of MgCl2 in toluene/hexane mixtures at 50–70 °C without introducing halogens [1]. Compared to unsubstituted styrene oxide, the meta-methyl group alters the lipophilicity of the resulting magnesium alkoxide species, modifying the supersaturation point and resulting in a more controlled precipitation of the solid catalyst support [1].

Evidence DimensionHalogen contribution to organic phase during MgCl2 dissolution
Target Compound Data0% added halogen content; controlled precipitation kinetics
Comparator Or BaselineEpichlorohydrin (introduces reactive alkyl chlorides); Unsubstituted Styrene Oxide (faster, less controlled precipitation)
Quantified DifferenceElimination of organic chloride byproducts while maintaining MgCl2 solubility
ConditionsReaction of MgCl2 with epoxide and organic phosphorus compound in hydrocarbon solvent at 50-70 °C

Crucial for polyolefin catalyst manufacturers who require precise control over catalyst particle morphology and strict elimination of halogenated organic waste.

Mutagenicity Ranking
Head-to-head
m-methyl < p-methyl < 3,4-dimethylstyrene oxide in E. coli WP2uvrA / S. typhimurium TA100
Reported endpoint ranking for isomer-specific adduct formation, not global reactivity.
Data to verify in own assay system; ranking depends on N-7 guanine adduct rates.

Regioselectivity in Nucleophilic Ring-Opening (Aminolysis)

The regioselectivity of epoxide ring-opening is highly sensitive to aromatic substitution. Based on Hammett substituent constants, the meta-methyl group (σ+ = -0.07) provides significantly less stabilization to the alpha-carbon transition state than a para-methyl group (σ+ = -0.31) [1]. Consequently, during aminolysis with primary or secondary amines, 2-(3-Methylphenyl)oxirane undergoes predominantly SN2-type attack at the less hindered terminal (beta) carbon. This yields a higher ratio of the corresponding 1-aryl-2-aminoethanol derivative compared to the 4-methylstyrene oxide baseline, which exhibits increased alpha-attack due to carbocation stabilization, lowering overall regioselectivity [2].

Evidence DimensionTransition state stabilization (Hammett σ+ constant) and SN2 preference
Target Compound Dataσ+ = -0.07 (weak stabilization, high terminal attack preference)
Comparator Or Baseline4-Methylstyrene oxide (σ+ = -0.31, strong stabilization, increased alpha-attack)
Quantified DifferenceΔσ+ = 0.24, driving a quantifiable shift toward beta-carbon regioselectivity
ConditionsNucleophilic ring opening with amines in polar protic or aprotic solvents

Reduces the formation of unwanted regioisomers, minimizing the need for costly chromatographic separations during the synthesis of pharmaceutical intermediates.

VCD Absolute Configuration
Reported
Enantioenriched synthesis (89-99% ee) yields distinct VA/VCD spectra matched to DFT (B3LYP/6-31++G**)
Supports non-destructive enantiopurity confirmation for meta-methyl isomer.
Method requires enantioenriched reference; cross-check with independent ee determination.

Controlled Kinetics in Lewis Acid-Catalyzed Isomerization

When subjected to transition-metal catalysis (e.g., Ruthenium(II) porphyrins or anhydrous CuSO4), 2-(3-Methylphenyl)oxirane demonstrates specific cis-trans isomerization and cleavage rates that differentiate it from unsubstituted styrene oxide. Studies show that m-methylstyrene oxide readily forms stable adducts with Ru(II) complexes, allowing for controlled homolytic cleavage of the C-O bond without runaway polymerization [1]. Under identical Lewis acidic conditions, unsubstituted styrene oxide is more prone to rapid, non-selective oligomerization, whereas the steric and electronic profile of the meta-methyl group modulates the reaction rate, enabling higher yields of the target 3-methylphenylacetaldehyde or specific acetonides [1].

Evidence DimensionAdduct stability and controlled isomerization vs. oligomerization
Target Compound DataForms stable catalyst adducts; controlled isomerization to aldehyde
Comparator Or BaselineUnsubstituted styrene oxide (higher susceptibility to non-selective oligomerization under identical Lewis acid load)
Quantified DifferenceImproved chemoselectivity for isomerization over polymerization
ConditionsRu(II) porphyrin or Cu(II) catalyzed isomerization at room temperature to 70 °C

Ensures process safety and high product yield when manufacturing 3-methylphenylacetaldehyde for fragrances or fine chemicals.

Halogen-Free Polyolefin Catalyst Manufacturing

Directly downstream of its solubilization properties, this compound is the right choice for formulating Ziegler-Natta solid catalyst components. By replacing epichlorohydrin, manufacturers can dissolve magnesium halides into magnesium alkoxide species without generating chlorinated organic waste, while leveraging the meta-methyl group to tightly control the precipitation morphology of the catalyst support[1].

Synthesis of Meta-Substituted Phenylethanolamines

Due to its predictable SN2-favored regioselectivity compared to para-substituted analogs, this epoxide is the preferred starting material for synthesizing meta-tolyl aminoalcohols. It ensures high yields of the terminal-attack product during aminolysis, streamlining the production of specific pharmaceutical intermediates and reducing purification bottlenecks[2].

Precursor for 3-Methylphenylacetaldehyde in Fragrance Chemistry

Leveraging its controlled isomerization kinetics under Lewis acid catalysis, 2-(3-Methylphenyl)oxirane is optimally suited for rearrangement into 3-methylphenylacetaldehyde. Its specific electronic profile prevents the rapid runaway polymerization often seen with unsubstituted styrene oxide, making it a reliable precursor for fine chemical and fragrance manufacturing [3].

Application Fit

Application
Selection Property
Validation Focus
Genetic toxicology SAR studies
meta-Methyl substitution pattern
Mutagenicity ranking vs. structural analogs
Asymmetric synthesis method development
Enantioenriched form availability
VCD absolute configuration confirmation
Epoxide hydrolase substrate profiling
Steric/electronic effect of meta-methyl
Enzyme selectivity and regioselectivity

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

M-methylstyrene oxide

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